6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
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Overview
Description
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups, including chloro, fluoro, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazoline ring: This step involves the reaction of 2-fluorobenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then cyclized with hydrazine hydrate to form the pyrazoline ring.
Quinazoline core synthesis: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with benzaldehyde derivatives under acidic conditions.
Coupling reactions: The final step involves coupling the pyrazoline ring with the quinazoline core using appropriate coupling reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and fluoro substituents in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities but differs in the presence of a thiazole ring instead of a quinazoline core.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: This compound has a pyridine ring with chloro and fluoro substituents, making it structurally related but distinct in its core structure.
Properties
Molecular Formula |
C30H22ClFN4 |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-chloro-2-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
InChI |
InChI=1S/C30H22ClFN4/c1-19-11-13-20(14-12-19)27-18-28(23-9-5-6-10-25(23)32)36(35-27)30-33-26-16-15-22(31)17-24(26)29(34-30)21-7-3-2-4-8-21/h2-17,28H,18H2,1H3 |
InChI Key |
XTHJEYZZOWCEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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